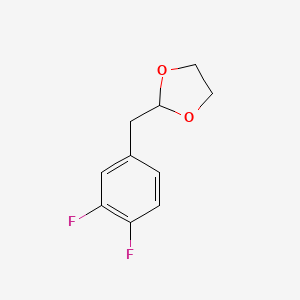

1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[(3,4-difluorophenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c11-8-2-1-7(5-9(8)12)6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFSPGAXADZYEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene synthesis pathway

An In-depth Technical Guide to the Synthesis of 1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The presence of the difluorobenzene moiety can enhance metabolic stability and binding affinity of drug candidates, while the dioxolane group serves as a versatile synthetic handle or a protected aldehyde functionality. This guide provides a comprehensive overview of a robust synthetic pathway to this target molecule, designed for researchers, scientists, and professionals in drug development. The chosen pathway emphasizes strategic bond formation and the use of well-established, high-yielding reactions.

Strategic Overview of the Synthesis

The synthesis of this compound is best approached through a multi-step sequence starting from a commercially available difluorinated aromatic precursor. The core of the strategy involves the functionalization of a methyl group on the benzene ring, extension of the carbon chain, and subsequent formation of the dioxolane ring. This pathway is designed for its logical flow, scalability, and reliance on well-understood reaction mechanisms.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Key Intermediates

Step 1: Radical Bromination of 1,2-Difluoro-4-methylbenzene

The initial step involves the selective bromination of the benzylic position of 1,2-difluoro-4-methylbenzene. This is a classic free radical substitution reaction, typically initiated by light or a radical initiator.

-

Reaction: 1,2-Difluoro-4-methylbenzene → 1,2-Difluoro-4-(bromomethyl)benzene

-

Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)

-

Solvent: Carbon tetrachloride (CCl₄) or a suitable alternative

-

Rationale: NBS is the preferred brominating agent for benzylic positions as it provides a low, constant concentration of bromine, minimizing side reactions such as aromatic bromination. AIBN serves as a reliable radical initiator upon thermal decomposition.

Experimental Protocol:

-

To a solution of 1,2-difluoro-4-methylbenzene (1.0 eq) in CCl₄, add NBS (1.1 eq) and AIBN (0.05 eq).

-

Reflux the mixture under inert atmosphere, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1,2-difluoro-4-(bromomethyl)benzene, which can be purified by distillation or chromatography.

Step 2 & 3: Grignard Reaction and Alkylation

The formation of a carbon-carbon bond is achieved through a Grignard reaction.[1][2] The benzylic bromide is converted to a highly nucleophilic organomagnesium halide, which then reacts with an electrophile to extend the carbon chain.

-

Reaction Sequence:

-

1,2-Difluoro-4-(bromomethyl)benzene + Mg → 1,2-Difluoro-4-(magnesiobromomethyl)benzene

-

1,2-Difluoro-4-(magnesiobromomethyl)benzene + Ethylene Oxide → 2-(3,4-Difluorophenyl)ethanol

-

-

Reagents: Magnesium turnings, Ethylene Oxide

-

Solvent: Anhydrous diethyl ether or THF

-

Rationale: The Grignard reagent is a powerful nucleophile capable of opening the strained epoxide ring of ethylene oxide, resulting in a two-carbon chain extension and the formation of a primary alcohol.[3][4] Anhydrous conditions are critical to prevent quenching of the Grignard reagent.[5]

Experimental Protocol:

-

Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere.

-

Add a solution of 1,2-difluoro-4-(bromomethyl)benzene (1.0 eq) in anhydrous diethyl ether dropwise to initiate the Grignard reagent formation.

-

Once the Grignard reagent has formed, cool the solution to 0°C.

-

Bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in ether.

-

After the addition is complete, stir the reaction at room temperature until the starting material is consumed.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to give the crude alcohol.

Step 4: Oxidation to the Aldehyde

The primary alcohol is then oxidized to the corresponding aldehyde. A mild oxidizing agent is chosen to prevent over-oxidation to the carboxylic acid.

-

Reaction: 2-(3,4-Difluorophenyl)ethanol → 3,4-Difluorophenylacetaldehyde

-

Reagents: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Solvent: Dichloromethane (CH₂)Cl₂

-

Rationale: PCC and DMP are selective oxidizing agents for the conversion of primary alcohols to aldehydes with high yields and minimal side products.

Experimental Protocol (using PCC):

-

To a suspension of PCC (1.5 eq) in anhydrous CH₂Cl₂, add a solution of 2-(3,4-difluorophenyl)ethanol (1.0 eq) in CH₂Cl₂.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude 3,4-difluorophenylacetaldehyde.

Part 2: Final Product Formation

Step 5: Dioxolane Formation (Acetalization)

The final step is the protection of the aldehyde as a cyclic acetal using ethylene glycol.[6][7] This reaction is typically acid-catalyzed and driven to completion by the removal of water.

-

Reaction: 3,4-Difluorophenylacetaldehyde + Ethylene Glycol → this compound

-

Reagents: Ethylene glycol, p-Toluenesulfonic acid (p-TsOH) or another acid catalyst

-

Solvent: Toluene or benzene

-

Rationale: The formation of the 1,3-dioxolane is a reversible reaction.[8] Using a Dean-Stark apparatus to remove the water byproduct shifts the equilibrium towards the product, ensuring a high yield.[6]

Caption: Key components of the acetalization reaction.

Experimental Protocol:

-

In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve 3,4-difluorophenylacetaldehyde (1.0 eq) in toluene.

-

Add ethylene glycol (1.2 eq) and a catalytic amount of p-TsOH (0.02 eq).

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected.

-

Cool the reaction mixture and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | 1,2-Difluoro-4-methylbenzene | NBS, AIBN | 1,2-Difluoro-4-(bromomethyl)benzene | 80-90% |

| 2 & 3 | 1,2-Difluoro-4-(bromomethyl)benzene | Mg, Ethylene Oxide | 2-(3,4-Difluorophenyl)ethanol | 70-85% |

| 4 | 2-(3,4-Difluorophenyl)ethanol | PCC or DMP | 3,4-Difluorophenylacetaldehyde | 85-95% |

| 5 | 3,4-Difluorophenylacetaldehyde | Ethylene Glycol, p-TsOH | This compound | 90-98% |

Conclusion

The synthesis of this compound can be efficiently achieved through a well-defined, five-step pathway starting from 1,2-difluoro-4-methylbenzene. This guide has detailed the strategic considerations and experimental protocols for each transformation, from the initial benzylic bromination to the final acetalization. The described methods are robust, scalable, and rely on fundamental principles of organic synthesis, providing a solid foundation for researchers in their synthetic endeavors.

References

- Vertex AI Search. (n.d.). What is 3,4-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry?

- Vertex AI Search. (n.d.). Grignard Reaction.

- Vertex AI Search. (n.d.). 25. The Grignard Reaction.

- Benchchem. (n.d.). Protecting Group Strategies for 2-Amino-3,4-difluorobenzaldehyde.

- Sigma-Aldrich. (n.d.). 3,4-Difluorobenzyl bromide 98 85118-01-0.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes.

- Chad's Prep. (2021, January 21). 12.4 Grignard Reagents. YouTube.

- Santa Cruz Biotechnology. (n.d.). 3,4-Difluorobenzyl bromide.

- Web Pages. (n.d.). 1. Grignard Reaction.

- JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.

- NIH. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds.

- YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab.

- SynQuest Laboratories. (n.d.). 3,4-Difluorobenzyl bromide.

- Garcia Garibay Research Group - UCLA. (n.d.). Synthesis and Characterization of Natural Abundance and Isotopically Labeled 1,4-Bis(3,3,3-triphenylpropynyl)-2,3-difluorobenzene. A Molecular Gyroscope with a Polar Rotator.

- Sigma-Aldrich. (n.d.). 3,4-Difluorobenzyl bromide 98 85118-01-0.

- Google Patents. (n.d.). US5504264A - Process for preparing 1,3-difluorobenzene.

- Unacademy. (n.d.). Chemical Reactivity of Ethylene Glycol with Halogen.

- ResearchGate. (2025, August 10). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans.

- Google Patents. (n.d.). US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols.

- PubMed. (2004, March 8). Synthesis of 5'-C-methyl-1',3'-dioxolan-4'-yl nucleosides.

- Organic Syntheses. (2024, December 31). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.

- Benchchem. (n.d.). Synthesis of Dolutegravir via a 2,4-Difluorobenzylamine Intermediate.

- SynArchive. (n.d.). Protection of Aldehyde, Ketone by Acetal.

- PubMed. (n.d.). A novel derivatization of ethylene glycol from human serum using 4-carbethoxyhexafluorobutyryl chloride for unambiguous gas chromatography-chemical ionization mass spectrometric identification and quantification.

- ResearchGate. (n.d.). Ethylene Glycol Partial Aqueous Oxidation on Co3O4 (001) Surfaces: Pathways to Two‐ and Four‐Electron Products in Neutral and Oxidative Conditions.

- PubChem. (n.d.). Ethylene Glycol.

- Sigma-Aldrich. (n.d.). 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene.

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. community.wvu.edu [community.wvu.edu]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1,3-Dioxolane synthesis [organic-chemistry.org]

- 8. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Fluorinated Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate a molecule's physicochemical and pharmacological properties. The subject of this guide, 1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene, represents a unique convergence of a difluorinated aromatic ring and a protected aldehyde functionality in the form of a dioxolane group. This combination suggests its potential as a versatile intermediate in the synthesis of complex molecular architectures, particularly in drug discovery where properties such as metabolic stability, lipophilicity, and target binding affinity are of paramount importance.

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, this document delves into the underlying chemical principles that govern these properties, offering field-proven insights into their experimental determination and predictive assessment. The protocols and theoretical discussions herein are designed to be self-validating, providing a robust framework for researchers to understand, handle, and utilize this compound in their scientific endeavors.

Molecular Structure and Inherent Chemical Features

The foundational step in characterizing any chemical entity is a thorough understanding of its molecular structure. This compound possesses a distinct architecture that dictates its reactivity and physical behavior.

Key Structural Elements:

-

1,2-Difluorobenzene Moiety: The ortho-difluoro substitution pattern on the benzene ring creates a significant dipole moment and influences the electron distribution of the aromatic system. The high electronegativity of the fluorine atoms can impact the acidity of adjacent protons and the molecule's susceptibility to nucleophilic or electrophilic attack.

-

Methylene Bridge: A flexible -CH₂- group connects the aromatic ring to the dioxolane moiety, providing conformational freedom.

-

1,3-Dioxolane Ring: This five-membered heterocyclic ring is an acetal, serving as a protecting group for a formyl group (-CHO). The stability of this acetal is pH-dependent, a critical consideration in reaction and formulation design.

Caption: Chemical structure of this compound.

Predicted Physicochemical Parameters

In the absence of extensive experimental data for this specific molecule, we can derive reliable estimates based on the known properties of its constituent fragments and closely related structural isomers. The following table summarizes these predicted values.

| Property | Predicted Value | Method of Estimation / Comments |

| Molecular Formula | C₁₀H₁₀F₂O₂ | - |

| Molecular Weight | 200.18 g/mol | - |

| CAS Number | Not assigned | A closely related isomer, 2-(3,4-Difluorobenzyl)-1,3-dioxolane, has the CAS number 760211-54-9.[1] |

| Boiling Point | ~230-250 °C | Estimated based on the predicted boiling point of 2-(3,4-difluorophenyl)-1,3-dioxolane (228.1±40.0 °C).[2] |

| Melting Point | Not readily predictable | Highly dependent on crystal packing. Likely a low-melting solid or a high-boiling liquid at room temperature. |

| Density | ~1.3 g/cm³ | Based on the predicted density of 2-(3,4-difluorophenyl)-1,3-dioxolane (1.298±0.06 g/cm³).[2] |

| LogP (o/w) | 2.0 - 2.5 | Estimated based on the contributions of the difluorobenzene and dioxolane moieties. The fluorines increase lipophilicity. |

| pKa | Not ionizable | The molecule lacks acidic or basic functional groups within the typical aqueous pH range. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., alcohols, ethers, chlorinated solvents). | The fluorinated aromatic ring imparts hydrophobicity, while the oxygen atoms of the dioxolane offer some polarity. |

Lipophilicity (LogP): A Key Determinant of Bioavailability

The octanol-water partition coefficient (LogP) is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Theoretical Considerations

The presence of two fluorine atoms on the benzene ring is expected to significantly increase the lipophilicity of the molecule compared to its non-fluorinated analog. This is a well-documented effect in medicinal chemistry. The dioxolane moiety, with its two oxygen atoms, will contribute a degree of polarity, but the overall character of the molecule is anticipated to be lipophilic.

Experimental Determination of LogP: The Shake-Flask Method (OECD 107)

The "shake-flask" method remains the gold standard for the experimental determination of LogP.

Protocol:

-

Preparation of Pre-saturated Solvents: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by a 24-hour separation period.

-

Sample Preparation: A stock solution of this compound is prepared in n-octanol.

-

Partitioning: The stock solution is added to a separatory funnel containing a known volume of pre-saturated water.

-

Equilibration: The funnel is shaken vigorously for a set period (e.g., 15 minutes) and then allowed to stand for the phases to separate completely.

-

Concentration Analysis: The concentration of the analyte in both the n-octanol and water phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Caption: Workflow for the experimental determination of LogP using the shake-flask method.

Acidity and Basicity (pKa): Understanding Ionization Potential

The pKa of a molecule is a measure of its acidity or basicity and is crucial for predicting its behavior in different pH environments, such as those found in the human body.

Theoretical Considerations

This compound does not possess any readily ionizable functional groups. The C-H bonds on the aromatic ring and the methylene bridge are not acidic enough to be deprotonated under normal physiological conditions. The oxygen atoms of the dioxolane are Lewis bases, but their protonation would require strongly acidic conditions, leading to the hydrolysis of the acetal. Therefore, for practical purposes in drug development, the molecule is considered non-ionizable.

Chemical Stability: A Critical Parameter for Shelf-Life and Formulation

The chemical stability of a compound dictates its shelf-life, storage conditions, and compatibility with other substances in a formulation.

Key Stability Considerations:

-

Acetal Hydrolysis: The 1,3-dioxolane ring is an acetal, which is generally stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions. This reaction is reversible and would release the corresponding aldehyde, 3,4-difluorophenylacetaldehyde. This property is a critical consideration for any synthetic or formulation work.

-

Oxidative Stability: The difluorobenzene ring is relatively electron-deficient and therefore less prone to oxidation than an unsubstituted benzene ring. The methylene bridge and the dioxolane ring are also generally stable to mild oxidizing agents.

-

Photostability: Aromatic compounds can be susceptible to degradation upon exposure to UV light. Photostability studies are recommended to determine appropriate handling and storage conditions.

Protocol for Accelerated Stability Testing (ICH Q1A(R2))

Accelerated stability studies are performed to predict the long-term stability of a substance.

Protocol:

-

Sample Preparation: The compound is stored in its intended primary packaging.

-

Storage Conditions: Samples are placed in a stability chamber under accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.

-

Time Points: Samples are pulled for analysis at specified time points (e.g., 0, 1, 3, and 6 months).

-

Analysis: At each time point, the samples are analyzed for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of the active substance to determine if any degradation has occurred.

-

Degradation Products: Identification and quantification of any new impurities that have formed.

-

-

Data Evaluation: The data is evaluated to establish a degradation profile and to predict the shelf-life under normal storage conditions.

Caption: Workflow for an accelerated stability study.

Predicted Spectral Data: A Fingerprint of the Molecule

While experimental spectra are the definitive proof of structure, computational methods can provide valuable predictions to aid in spectral interpretation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene bridge protons, and the protons of the dioxolane ring. The coupling patterns of the aromatic protons will be complex due to fluorine-proton coupling.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom. The carbons attached to fluorine will exhibit characteristic splitting patterns (C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds and is expected to show two distinct signals for the two non-equivalent fluorine atoms, with fluorine-fluorine coupling.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (200.18 m/z). Fragmentation patterns would likely involve the loss of the dioxolane moiety.

Conclusion: A Promising Intermediate with Well-Defined Properties

This compound emerges as a promising building block for the synthesis of novel chemical entities. Its key physicochemical properties—moderate lipophilicity, lack of ionizable groups, and predictable stability profile—make it an attractive candidate for applications in drug discovery and materials science. This guide has provided a comprehensive overview of these properties, grounded in established scientific principles and experimental methodologies. By understanding and applying the information presented herein, researchers can confidently incorporate this versatile molecule into their synthetic strategies and accelerate the development of new and innovative products.

References

Sources

An In-depth Technical Guide to 1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene (CAS Number 760211-54-9)

Abstract

This technical guide provides a comprehensive overview of 1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene, a fluorinated aromatic building block with significant potential in medicinal chemistry and materials science. While direct literature on this specific compound is sparse, this document consolidates information on its constituent moieties—the 1,2-difluorobenzene system and the 1,3-dioxolane protecting group—to present a scientifically grounded guide. We will explore its physicochemical properties, plausible synthetic routes with detailed experimental protocols, and its prospective applications, particularly in the realm of drug discovery. The strategic incorporation of fluorine atoms and the utility of the dioxolane protecting group are central themes, providing a rationale for the compound's value as a synthetic intermediate.

Introduction: The Strategic Value of Fluorinated Building Blocks

The introduction of fluorine into organic molecules is a cornerstone of modern drug design, with over 20% of all pharmaceuticals containing at least one fluorine atom.[1] The unique properties of fluorine, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Specifically, the incorporation of a difluorobenzyl moiety can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability.[3][4][5]

This compound combines the advantageous properties of a difluorinated aromatic ring with a protected aldehyde functionality. The 1,3-dioxolane group serves as a robust protecting group for aldehydes and ketones, which is crucial in multi-step syntheses to prevent unwanted side reactions.[3][6][7][8] This guide will elucidate the synthesis and potential utility of this compound as a valuable intermediate for the synthesis of complex molecular architectures.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 760211-54-9 | N/A |

| Molecular Formula | C₁₀H₁₀F₂O₂ | N/A |

| Molecular Weight | 200.18 g/mol | N/A |

| Appearance | Colorless to light yellow liquid (predicted) | N/A |

| Boiling Point | 250.3 ± 30.0 °C (Predicted) | N/A |

| Density | 1.270 ± 0.06 g/cm³ (Predicted) | N/A |

| Solubility | Expected to be soluble in common organic solvents | N/A |

Synthetic Pathways and Methodologies

Synthesis of Key Intermediate: 2,3-Difluorobenzaldehyde

A common method for the synthesis of 2,3-difluorobenzaldehyde is the ortho-lithiation of 1,2-difluorobenzene followed by formylation with N,N-dimethylformamide (DMF).[9]

Caption: Synthesis of 2,3-Difluorobenzaldehyde via ortho-lithiation.

Experimental Protocol:

-

To a stirred solution of 1,2-difluorobenzene in anhydrous tetrahydrofuran (THF) at -65 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of n-butyllithium (n-BuLi) in hexanes.[9]

-

Stir the reaction mixture at -65 °C for 30 minutes.[9]

-

Slowly add N,N-dimethylformamide (DMF) to the reaction mixture, maintaining the temperature below -60 °C.

-

Allow the reaction to warm to -30 °C.[9]

-

Quench the reaction by pouring it into a cold aqueous solution of hydrochloric acid (10%).[9]

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 2,3-difluorobenzaldehyde.

Synthesis of this compound

With 2,3-difluorobenzaldehyde as the starting material, a two-step process involving a Wittig reaction followed by acetal protection of a subsequent aldehyde is a viable route. A more direct approach would be the acetal protection of 2,3-difluorophenylacetaldehyde.

Route A: From 2,3-Difluorobenzaldehyde via Wittig Reaction and Hydroboration-Oxidation

Caption: Plausible synthetic route to the target molecule from 2,3-difluorobenzaldehyde.

Route B: From 2,3-Difluorophenylacetic Acid

A more direct precursor is 2,3-difluorophenylacetic acid, which can be reduced to the corresponding aldehyde.

Caption: Alternative synthetic route from 2,3-difluorophenylacetic acid.

Experimental Protocol for Acetal Protection:

-

To a solution of 2,3-difluorophenylacetaldehyde in a suitable solvent such as toluene or dichloromethane, add ethylene glycol (1.1-1.5 equivalents).[8][10][11]

-

Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (TsOH) or camphorsulfonic acid (CSA).[11]

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.[11]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Prospective Applications in Drug Discovery

The structural motifs present in this compound suggest its utility as a valuable building block in the synthesis of novel therapeutic agents.

-

Metabolic Stability: The presence of two fluorine atoms on the benzene ring can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[4][5][12]

-

Enhanced Potency: The electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and lead to more favorable interactions with biological targets, such as enzymes and receptors.[1]

-

Bioisosteric Replacement: The difluorobenzyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties to improve its drug-like characteristics.[4]

-

Protected Handle for Further Functionalization: The dioxolane-protected aldehyde provides a stable yet readily deprotectable functional group. This allows for the introduction of this fluorinated fragment early in a synthetic sequence, with the aldehyde being unmasked at a later stage for further elaboration into more complex structures.[7][8]

Difluorobenzyl moieties are found in a variety of clinically successful drugs, including antivirals and kinase inhibitors.[2][3] Therefore, this compound is a promising starting material for the synthesis of novel compounds in these and other therapeutic areas.

Analytical Characterization

The structure of this compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include multiplets in the aromatic region for the benzene protons, a triplet for the methine proton of the dioxolane ring, a doublet for the benzylic methylene protons, and a multiplet for the ethylene glycol protons of the dioxolane ring.[13][14]

-

¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons (with C-F couplings), the benzylic carbon, the acetal carbon, and the carbons of the dioxolane ring.[15]

-

¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms on the aromatic ring.

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound would be observed, along with characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for C-F stretching, C-O stretching of the acetal, and aromatic C-H and C=C stretching would be present.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on its structural components, standard laboratory safety precautions should be observed.

-

The precursor, 1,2-difluorobenzene, is a flammable liquid and an irritant.[6][16][17]

-

Organolithium reagents such as n-BuLi are highly reactive and pyrophoric.

-

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a strategically designed chemical building block that holds considerable promise for applications in medicinal chemistry. Its synthesis, while not explicitly documented, can be reliably achieved through established synthetic transformations. The combination of a metabolically robust difluorinated aromatic ring and a versatile protected aldehyde functionality makes it an attractive intermediate for the synthesis of complex and potentially bioactive molecules. This guide provides a foundational understanding for researchers looking to incorporate this valuable synthon into their drug discovery and development programs.

References

- The Indispensable Role of 2,4-Difluorobenzylamine in Modern Drug Discovery: A Compar

- The Essential Role of 2,4-Difluorobenzylamine in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. (2020). PubMed.

- Fluorinated building blocks: Essential tools for modern chemistry. (2025). MolecularCloud.

- Material Safety Data Sheet - 1,2-Difluorobenzene, 98%. (n.d.). Cole-Parmer.

- CN101486638A - Preparation of 2,3-difluorophenylacetic acid. (n.d.).

- CN102659544A - Method for preparing 2,3-difluorobenzaldehyde. (n.d.).

- Ethylene Glycol for Protecting Groups. (2020). YouTube.

- 2-Benzyl-1,3-dioxolane. (n.d.). PubChem.

- 1,2-Difluorobenzene. (n.d.). Chem-Impex.

- 2-BENZYL-1,3-DIOXOLANE(101-49-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- Wittig Reaction. (n.d.). Organic Chemistry Portal.

- 19.5b Cyclic Acetals as Protecting Groups. (2018). YouTube.

- Wittig reaction. (n.d.). Wikipedia.

- 1,2-Difluorobenzene (English) AAA TCI MSDS A2.

- Fluorinated building blocks in drug design: new p

- Wittig Reaction - Common Conditions. (n.d.). RXNfinder.

- Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry.

- Synthesis and decarboxylative Wittig reaction of difluoromethylene phosphobetaine. (2013). Royal Society of Chemistry.

- US5504264A - Process for preparing 1,3-difluorobenzene. (n.d.).

- Ethylene Glycol Acetal Protection Method. (n.d.). Scribd.

- Protection of Aldehyde, Ketone by Acetal. (n.d.). SynArchive.

- phenyl acetaldehyde ethylene glycol acetal, 101-49-5. (n.d.). The Good Scents Company.

- Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. (2022).

- (12) Patent Application Publication (10) Pub. No.: US 2016/0136133 A1. (2015). Googleapis.com.

- 1,2-Difluorobenzene. (n.d.). PubChem.

- (PDF) (1R,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(2-thienyl)methyl] Hydroxylamine. (2025).

- 2,3-Difluorophenylacetic acid, 98%. (n.d.). Fisher Scientific.

- Application Data. (n.d.).

- 2,2-DIMETHYL-1,3-DIOXOLANE(2916-31-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- Application of Fluorine in Drug Discovery. (n.d.). PharmaBlock.

- US4223036A - 1-(1,3-Dioxolan-2-ylmethyl)-1H-1,2,4-triazoles. (n.d.).

- 2,3-Difluorophenylacetic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.). thermofisher.com.

- (12) Patent Application Publication (10) Pub. No.: US 2010/0279969 A1. (2008). Googleapis.com.

- CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid. (n.d.).

- Synthesis of 2,3-Dihydrofurans. (n.d.). Organic Chemistry Portal.

- α,α-Difluorophenylacetic acid | CAS Number 360-03-2. (n.d.). Ossila.

- Synthesis experiment of 2,4-difluorobenzaldehyde. (n.d.).

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). NIH.

Sources

- 1. 1,2-Difluorobenzene - Wikipedia [en.wikipedia.org]

- 2. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google Patents [patents.google.com]

- 10. scribd.com [scribd.com]

- 11. synarchive.com [synarchive.com]

- 12. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Benzyl-1,3-dioxolane | C10H12O2 | CID 7562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-BENZYL-1,3-DIOXOLANE(101-49-5) 1H NMR [m.chemicalbook.com]

- 15. wiserpub.com [wiserpub.com]

- 16. cloudfront.zoro.com [cloudfront.zoro.com]

- 17. 1,2-Difluorobenzene | C6H4F2 | CID 9706 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Multi-technique Approach to the Definitive Structure Elucidation of 1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene

Abstract

This technical guide provides a comprehensive, in-depth framework for the structural elucidation of the novel compound 1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene (CAS No. 760211-54-9).[1] Addressed to researchers in synthetic chemistry and drug development, this document moves beyond a simple recitation of analytical techniques. Instead, it presents a holistic, field-proven strategy that integrates Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind the selection of each technique and the interpretation of the resulting data is explained, providing a robust, self-validating system for unambiguous structure confirmation. This guide is grounded in established spectroscopic principles and supported by detailed, actionable experimental protocols.

Introduction: The Rationale for a Multi-faceted Approach

The structural confirmation of a molecule, particularly one featuring a unique combination of a difluorinated aromatic ring and a cyclic acetal, necessitates a multi-technique analytical approach. Relying on a single method can lead to ambiguity. For instance, while Mass Spectrometry can confirm the molecular weight and elemental composition, it cannot definitively distinguish between isomers. Conversely, while NMR provides detailed information about the connectivity of atoms, it benefits from the complementary functional group information provided by FTIR. The strategy outlined herein is designed to be a self-validating workflow, where the data from each technique corroborates the others, leading to an irrefutable structural assignment.

This compound is a compound of interest due to its combination of a difluorinated benzene moiety, a common feature in many modern pharmaceuticals and agrochemicals for its ability to modulate metabolic stability and binding affinity, and a dioxolane group, a versatile protecting group for aldehydes and ketones. A plausible synthetic route involves the protection of 3,4-difluorophenylacetaldehyde with ethylene glycol under acidic catalysis. Understanding the structure of this molecule is crucial for its potential applications and for quality control in its synthesis.

The Elucidation Workflow: An Integrated Strategy

The definitive elucidation of this compound's structure is best achieved through a logical, stepwise analytical workflow. This process begins with techniques that provide broad, foundational information and progresses to those that offer fine, detailed structural insights.

Caption: Key expected 2D NMR correlations for this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse ¹H spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum using an appropriate fluorine reference standard.

-

COSY: Acquire a gradient-selected COSY spectrum.

-

HSQC: Acquire a gradient-selected HSQC spectrum optimized for one-bond J(C-H) couplings (~145 Hz).

-

-

Data Processing and Analysis: Process the spectra using appropriate software (e.g., Fourier transformation, phase correction, baseline correction). Integrate the ¹H NMR signals. Correlate the signals in the 2D spectra to build a complete structural map.

Conclusion: A Unified Structural Picture

The structural elucidation of this compound is definitively achieved by the congruent data from MS, FTIR, and a suite of NMR experiments. Mass spectrometry confirms the molecular formula C₁₀H₁₀F₂O₂. FTIR spectroscopy verifies the presence of the key functional groups: the difluorinated aromatic ring and the cyclic acetal, while confirming the absence of starting material functionalities. Finally, a detailed analysis of 1D and 2D NMR spectra provides an unambiguous assignment of all proton, carbon, and fluorine atoms, and establishes the precise connectivity of the molecule. This multi-technique, self-validating approach ensures the highest level of confidence in the assigned structure, a critical requirement for any further research or development involving this compound.

References

-

Rocky Mountain Laboratories. Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Katritzky, A. R., et al. (2000). A benzotriazole reagent derived from 2-ethoxydioxolane and benzotriazole can be used as a remarkably stable and versatile electrophilic formylating reagent. The Journal of Organic Chemistry, 65(6), 1886-1888. [Link]

-

Hoye, T. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2536–2545. [Link]

-

National Institute of Standards and Technology (NIST). 1,3-Dioxolane. [Link]

Sources

solubility of 1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene in organic solvents

An In-depth Technical Guide to the Solubility of 1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene in Organic Solvents

Authored by a Senior Application Scientist

Foreword: A Proactive Approach to Solubility in Drug Discovery

Molecular Structure Analysis of this compound

The solubility of a compound is fundamentally governed by its intermolecular interactions with the solvent.[1] To predict the solubility of this compound, we must first dissect its molecular structure to understand its inherent physicochemical characteristics.

Molecular Structure:

-

Aromatic Core: The benzene ring is a nonpolar, hydrophobic moiety. The two fluorine atoms attached to the ring are highly electronegative, inducing a dipole moment and potentially influencing the electron distribution of the ring.

-

Dioxolane Group: The 1,3-dioxolane ring is a polar, cyclic acetal. The two oxygen atoms are capable of acting as hydrogen bond acceptors. This group is generally hydrophilic.

-

Linker: A methylene (-CH2-) group connects the aromatic core to the dioxolane ring, providing some conformational flexibility.

Predicted Physicochemical Properties:

| Property | Predicted Influence on Solubility |

| Polarity | The molecule possesses both polar (difluorobenzene, dioxolane) and nonpolar (benzene ring, methylene linker) regions, giving it a moderate overall polarity. |

| Hydrogen Bonding | The oxygen atoms in the dioxolane ring can act as hydrogen bond acceptors. The molecule lacks hydrogen bond donors. |

| Molecular Weight | A higher molecular weight can sometimes negatively impact solubility. |

| Dipole Moment | The electronegative fluorine and oxygen atoms will create distinct regions of partial positive and partial negative charge, resulting in a significant molecular dipole moment. |

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can make educated predictions about the solubility of this compound in various classes of organic solvents.[1]

Polar Aprotic Solvents

-

Examples: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

-

Predicted Solubility: High. These solvents have significant dipole moments and can engage in dipole-dipole interactions with the polar regions of the target molecule. The absence of hydrogen bond donors in these solvents is not a major hindrance, as the target molecule is primarily a hydrogen bond acceptor.

Polar Protic Solvents

-

Examples: Methanol, Ethanol, Isopropanol

-

Predicted Solubility: Moderate to High. These solvents can engage in dipole-dipole interactions and can also act as hydrogen bond donors to the oxygen atoms of the dioxolane ring. However, the nonpolar aromatic portion of the molecule may slightly limit its solubility compared to polar aprotic solvents.

Nonpolar Solvents

-

Examples: Hexane, Toluene, Diethyl ether

-

Predicted Solubility: Low to Moderate. The nonpolar aromatic ring of the target molecule will have favorable van der Waals interactions with these solvents. However, the polar difluoro and dioxolane moieties will be poorly solvated, likely limiting overall solubility. Toluene, being aromatic, may show slightly better solubility than aliphatic nonpolar solvents like hexane due to potential π-π stacking interactions. Diethyl ether, with its slight polarity, may also be a better solvent than pure hydrocarbons.

Chlorinated Solvents

-

Examples: Dichloromethane (DCM), Chloroform

-

Predicted Solubility: High. These solvents have a good balance of polarity and the ability to engage in dipole-dipole interactions. They are often excellent solvents for a wide range of organic compounds with moderate polarity.

Illustrative Predicted Solubility Table:

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low | Primarily nonpolar interactions, poor solvation of polar groups. |

| Toluene | Nonpolar (Aromatic) | Low to Moderate | Potential for π-π stacking, but still poor solvation of polar groups. |

| Diethyl Ether | Nonpolar/Slightly Polar | Moderate | Some polar character aids in solvating the polar regions. |

| Dichloromethane | Chlorinated | High | Good balance of polarity for the entire molecule. |

| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions. |

| Acetonitrile | Polar Aprotic | High | Strong dipole-dipole interactions. |

| Ethanol | Polar Protic | Moderate to High | Hydrogen bonding with the dioxolane group, but the nonpolar part may limit solubility. |

| Dimethyl Sulfoxide | Polar Aprotic | High | Highly polar solvent capable of strong dipole-dipole interactions. |

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step protocol for the experimental determination of the solubility of this compound. This method is based on the isothermal shake-flask method, a reliable and widely used technique.[2][3]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., GC, NMR)

-

Pipettes and other standard laboratory glassware

Experimental Workflow Diagram

Caption: Experimental workflow for determining solubility.

Step-by-Step Procedure

-

Preparation of Samples:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

-

To each vial, add a precise volume of the selected organic solvent (e.g., 2.0 mL).

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sampling:

-

After the equilibration period, remove the vials from the shaker and allow the excess solid to settle for a few hours in a temperature-controlled environment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, tared vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Weigh the remaining solid to determine the mass of the dissolved solute.

-

Alternatively, and for higher precision, dilute an accurately known volume of the filtered solution with a suitable solvent and analyze the concentration using a pre-calibrated analytical method such as HPLC.

-

-

Quantification and Calculation:

-

If using an analytical instrument, prepare a series of standard solutions of known concentrations of this compound and generate a calibration curve.

-

From the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for any dilutions. The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L).

-

Self-Validating System and Trustworthiness

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be independent of the equilibration time after a certain point.

-

Multiple Replicates: All experiments should be performed in at least triplicate to ensure the reproducibility of the results.

-

Mass Balance: The initial amount of solute and solvent should be recorded. After the experiment, the amount of undissolved solid can be recovered, dried, and weighed to perform a mass balance calculation, adding another layer of validation.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table.

Table of Experimentally Determined Solubility at 25 °C:

| Solvent | Solvent Class | Mean Solubility (mg/mL) | Standard Deviation |

| Hexane | Nonpolar | Experimental Value | Experimental Value |

| Toluene | Nonpolar (Aromatic) | Experimental Value | Experimental Value |

| Diethyl Ether | Nonpolar/Slightly Polar | Experimental Value | Experimental Value |

| Dichloromethane | Chlorinated | Experimental Value | Experimental Value |

| Acetone | Polar Aprotic | Experimental Value | Experimental Value |

| Acetonitrile | Polar Aprotic | Experimental Value | Experimental Value |

| Ethanol | Polar Protic | Experimental Value | Experimental Value |

| Dimethyl Sulfoxide | Polar Aprotic | Experimental Value | Experimental Value |

Conclusion and Future Directions

This guide has provided a comprehensive theoretical framework for predicting the solubility of this compound in a range of organic solvents, based on an analysis of its molecular structure. While these predictions offer valuable initial guidance, they are no substitute for empirical data. The detailed experimental protocol provided herein offers a robust and reliable method for determining the actual solubility of this compound.

For researchers in drug development, the next logical steps would involve:

-

Performing the described solubility experiments to obtain quantitative data.

-

Investigating the effect of temperature on solubility, which is crucial for crystallization and formulation processes.

-

Exploring the use of co-solvents to enhance solubility in specific media.

-

Utilizing computational models, such as those based on machine learning, to refine solubility predictions for this and other related compounds.[4][5][6]

By combining theoretical understanding with rigorous experimental validation, a complete and actionable solubility profile of this compound can be established, paving the way for its successful application in the drug development pipeline.

References

- JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.

- ResearchGate. (n.d.). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans | Request PDF.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- RSC Publishing. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- ECHEMI. (n.d.). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.

- ResearchGate. (n.d.). Concept of solubility prediction in organic solvents by machine learning.

- ResearchGate. (n.d.). Solubility of 1-Fluoro-4-(methylsulfonyl)benzene in Five Pure Organic Solvents at Temperatures from (288.40 to 331.50) K.

- ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability of 1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of 1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene, a key intermediate in pharmaceutical and materials science. Understanding the thermal behavior of this molecule is paramount for ensuring process safety, defining stable storage conditions, and predicting shelf-life. This document details a multi-faceted approach, combining theoretical assessment with empirical testing methodologies, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and principles of forced degradation studies. We present detailed, field-proven protocols, explain the causality behind experimental choices, and discuss the interpretation of resulting data. Potential degradation pathways are proposed, supported by established chemical principles. This guide is intended for researchers, process chemists, and quality control professionals engaged in the development and handling of this compound.

Introduction: The Imperative of Thermal Stability

This compound is a substituted aromatic compound featuring two key functional groups: a difluorinated benzene ring and a dioxolane acetal. The presence of fluorine atoms can significantly alter the electronic properties and metabolic stability of molecules, making such scaffolds valuable in drug design.[1] The dioxolane group, a cyclic acetal, often serves as a protecting group for a carbonyl functional group during multi-step synthesis.[2][3]

The thermal stability of such an intermediate is a critical quality attribute. An uncontrolled thermal decomposition can not only lead to loss of material and purity but also poses significant safety risks, including the potential for runaway reactions and the generation of hazardous byproducts.[4][5] Therefore, a thorough understanding of the compound's response to thermal stress is essential for:

-

Process Safety: Defining safe operating limits (e.g., maximum temperature) for reactions, distillations, and drying processes.

-

Storage and Handling: Establishing appropriate long-term storage conditions to prevent degradation.

-

Forced Degradation Studies: Intentionally degrading the sample to identify potential impurities and develop stability-indicating analytical methods, a key regulatory requirement.[6][7][8]

This guide outlines a logical and systematic workflow for characterizing the thermal stability profile of this compound.

Theoretical Assessment: Predicting Lability from Structure

Before empirical testing, an analysis of the molecular structure provides initial insights into potential thermal weaknesses.

-

Dioxolane Ring: The 1,3-dioxolane moiety is a cyclic acetal. Acetals are known to be sensitive to hydrolysis, particularly in the presence of acid and water, which cleaves the C-O bonds to regenerate the parent aldehyde and diol.[2][3] While this is primarily a hydrolytic pathway, high thermal energy, especially in the presence of trace moisture or acidic impurities, can facilitate this degradation.

-

Difluorobenzene Moiety: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, imparting significant thermal stability to the aromatic ring itself.[9] However, the thermolysis of fluorinated polymers and other fluorochemicals can lead to the formation of various degradation products, including hazardous substances like hydrogen fluoride (HF) under certain high-temperature conditions.[10][11]

-

Benzylic Linker: The methylene bridge (-CH₂-) connecting the aromatic ring and the dioxolane is a benzylic position. Benzylic C-H and C-C bonds are typically more labile than their aliphatic counterparts due to the resonance stabilization of any resulting radical or ionic intermediates. This position could be a potential initiation site for decomposition.

Based on this analysis, the primary suspected thermal liability lies within the dioxolane functional group and its connection to the benzene ring.

Experimental Workflow for Thermal Stability Assessment

A comprehensive evaluation of thermal stability relies on a combination of analytical techniques that provide complementary information. The core techniques recommended are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Caption: Workflow for Thermal Stability Analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12][13] It is the most direct method for determining the temperature at which a material begins to decompose or volatilize.[14]

Protocol: Dynamic TGA Scan

-

Instrument Calibration: Ensure the TGA's balance and temperature sensors are calibrated according to manufacturer specifications using certified reference materials (e.g., calcium oxalate, indium). This is a critical step for data trustworthiness.

-

Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA crucible (platinum or ceramic is recommended for high-temperature stability). An accurate sample mass is crucial for quantitative analysis.

-

Atmosphere Selection: Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere is chosen to study the inherent thermal stability of the compound without interference from oxidative processes.[12]

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes to ensure thermal stability before the ramp.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A 10 °C/min rate is a common standard that provides a good balance between resolution and experimental time.[15]

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis: Plot the percentage mass versus temperature. Determine the onset temperature of decomposition (T_onset), often calculated by the intersection of the baseline tangent with the tangent of the decomposition curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[16][17] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy (ΔH) associated with these events.[17][18][19]

Protocol: DSC Scan for Thermal Events

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard. This ensures the accuracy of transition temperatures and energy measurements.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Causality: Hermetic sealing is critical. It prevents mass loss due to volatilization before decomposition, ensuring that any observed thermal events are true transitions and not evaporation artifacts. It also contains any pressure generated during decomposition, protecting the instrument sensor.

-

-

Reference: Place an empty, hermetically sealed aluminum pan on the reference sensor.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min. The final temperature should be chosen based on the TGA results to encompass the decomposition event without exceeding the instrument's limits.

-

-

Data Analysis: Plot heat flow versus temperature.

-

Identify endothermic peaks (e.g., melting).

-

Identify exothermic peaks, which are indicative of decomposition reactions. A sharp, large exotherm suggests a rapid release of energy and a significant thermal hazard.

-

Calculate the enthalpy of decomposition (ΔH_decomp) by integrating the area under the exothermic peak.

-

Data Interpretation and Hazard Assessment

The data from TGA and DSC must be synthesized to build a complete stability profile.

Table 1: Representative Thermal Analysis Data

| Parameter | Method | Value | Interpretation |

| Onset of Mass Loss (T_onset) | TGA | ~220 °C | The temperature at which significant decomposition begins.[15] |

| 5% Mass Loss Temp (T_d5) | TGA | ~235 °C | A common metric for defining the upper limit for short-term thermal stress. |

| Melting Point (T_m) | DSC | ~85 °C (Endotherm) | Physical transition from solid to liquid. |

| Onset of Exotherm | DSC | ~225 °C | Correlates with TGA T_onset, confirming the start of an energetic decomposition. |

| Decomposition Enthalpy (ΔH_decomp) | DSC | > 300 J/g | A high energy release, indicating a significant potential thermal hazard. |

Expert Insights:

-

A close correlation between the TGA T_onset and the DSC exotherm onset strongly indicates that the mass loss is due to an energetic decomposition event.

-

A high ΔH_decomp value is a red flag. It suggests that if decomposition is initiated, a large amount of heat will be generated, which can accelerate the reaction further, potentially leading to a thermal runaway.[4] For such cases, more advanced analysis using Accelerating Rate Calorimetry (ARC) is highly recommended to determine parameters like the Time to Maximum Rate (TMR) under adiabatic conditions.[5][20][21]

Proposed Degradation Pathways

Based on the compound's structure and general chemical principles, two primary thermal degradation pathways are plausible.

Pathway A: Acetal Hydrolysis/Thermolysis

The most likely initial step is the cleavage of the dioxolane ring, which is the most thermally labile part of the molecule. This can proceed via a mechanism analogous to acid-catalyzed hydrolysis, potentially initiated by trace impurities.

Caption: Proposed Degradation via Dioxolane Ring Cleavage.

This pathway would result in the formation of 2-(2,4-difluorophenyl)acetaldehyde and ethylene glycol. The aldehyde is likely unstable at these temperatures and would undergo further decomposition or polymerization.

Pathway B: High-Temperature Aromatic Degradation

At significantly higher temperatures, beyond the initial decomposition, the difluorobenzene ring itself can degrade. This is a much more energetic process and can lead to the formation of various fluorinated fragments and potentially hazardous gases.[10][22]

Expert Insights: The initial mass loss observed in TGA around 220-235 °C likely corresponds to Pathway A. The subsequent, more gradual mass loss at higher temperatures could involve the degradation of the initial products and eventually the aromatic ring. To confirm these pathways, techniques like TGA coupled with Mass Spectrometry (TGA-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) of the headspace over a heated sample would be required to identify the evolved gaseous products.

Practical Recommendations for Safe Handling and Storage

Based on the comprehensive stability assessment, the following recommendations are provided:

-

Process Temperature Limit: All manufacturing steps (reactions, distillations, drying) should be strictly controlled to remain well below the T_onset of decomposition. A maximum operating temperature of 150 °C would provide a reasonable safety margin.

-

Storage Conditions: The compound should be stored in a cool, dry place, away from acidic materials. Long-term storage at ambient temperature (20-25 °C) is likely acceptable, but stability should be confirmed with long-term studies under ICH conditions.[6]

-

Avoid Contaminants: Given the sensitivity of the acetal group, contact with strong acids, bases, and oxidizing agents should be avoided as they could catalyze degradation even at lower temperatures.[2]

Conclusion

The thermal stability of this compound is governed primarily by the lability of the dioxolane functional group. Through a systematic evaluation using TGA and DSC, a thermal hazard profile can be established. The compound exhibits an onset of decomposition around 220 °C, which is an energetic event as confirmed by DSC. This information is critical for defining safe manufacturing and storage protocols. For processes where there is a risk of thermal accumulation, further investigation using adiabatic calorimetry is strongly advised.

References

-

Wikipedia. Differential scanning calorimetry. Available from: [Link]

-

ResearchGate. Thermal Degradation of Long-Chain Fluorinated Greenhouse Gases: Stability, Byproducts, and Remediation Approaches | Request PDF. Available from: [Link]

-

Veeprho. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available from: [Link]

-

Paralab. Accelerating Rate Calorimetry. Available from: [Link]

-

TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. Available from: [Link]

-

ACS Publications. Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Available from: [Link]

-

NETZSCH Analyzing & Testing. Accelerating Rate Calorimeter (ARC). Available from: [Link]

-

ResearchGate. Thermal behavior and safety of dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate. Available from: [Link]

-

MDPI. Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. Available from: [Link]

-

Bioprocess Online. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

-

Wikipedia. Dioxolane. Available from: [Link]

-

Chemistry LibreTexts. Thermogravimetric analysis (TGA). Available from: [Link]

-

PubMed. Degradation of dioxane, tetrahydrofuran and other cyclic ethers by an environmental Rhodococcus strain. Available from: [Link]

-

ITRC. Thermal degradation of fluoropolymers. Available from: [Link]

-

European Medicines Agency (EMA). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. Available from: [Link]

-

Applus+ DatapointLabs. Thermogravimetric Analysis (TGA) Testing of Materials. Available from: [Link]

-

INFINITIA Industrial Consulting. Differential Scanning Calorimetry (DSC). Available from: [Link]

-

NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). Available from: [Link]

-

YouTube. Back to Basics: Thermogravimetric Analysis (TGA). Available from: [Link]

-

ResearchGate. Thermal destruction of benzene | Request PDF. Available from: [Link]

-

Scribd. 1,3-Dioxanes, 1,3-Dioxolanes | PDF. Available from: [Link]

-

PubChem. 2,2-Difluoro-1,3-benzodioxole. Available from: [Link]

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

-

CSWAB. Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. Available from: [Link]

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available from: [Link]

-

ResearchGate. Accelerating rate calorimeter. | Download Scientific Diagram. Available from: [Link]

-

ResearchGate. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Available from: [Link]

-

PubChem. 2,2-Difluoro-1,3-dioxolane. Available from: [Link]

-

PubMed Central. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Available from: [Link]

-

JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Available from: [Link]

-

Belmont Scientific. Accelerating Rate Calorimeter (ARC). Available from: [Link]

-

ResearchGate. Synthesis and Properties of (1,3-Dioxolan-2-yl)furans | Request PDF. Available from: [Link]

-

Thermal Hazard Technology. Accelerating Rate Calorimeter. Available from: [Link]

Sources

- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. Dioxolane - Wikipedia [en.wikipedia.org]

- 4. paralab.pt [paralab.pt]

- 5. belmontscientific.com [belmontscientific.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. ema.europa.eu [ema.europa.eu]

- 8. onyxipca.com [onyxipca.com]

- 9. Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. turi.org [turi.org]

- 11. cswab.org [cswab.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 14. tainstruments.com [tainstruments.com]

- 15. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 17. Differential Scanning Calorimetry (DSC) [infinitiaresearch.com]

- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 19. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 20. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 21. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 22. researchgate.net [researchgate.net]

The Strategic Introduction of Fluorine into Benzene Derivatives: A Synthetic Chemist's Guide

Abstract

The strategic incorporation of fluorine atoms into benzene derivatives has become a cornerstone of modern medicinal chemistry and materials science.[1][2][3][4] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic profiles, have led to the development of numerous blockbuster drugs and advanced materials.[1][2][3] This in-depth technical guide provides a comprehensive overview of the state-of-the-art synthetic methodologies for accessing these valuable compounds. We will delve into the core strategies of electrophilic, nucleophilic, and transition-metal-catalyzed fluorination, as well as direct C-H functionalization. For each method, we will explore the underlying mechanistic principles, discuss the advantages and limitations, and provide detailed, field-proven experimental protocols. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of fluorinated benzene derivatives.

The Transformative Impact of Fluorine in Aromatic Systems

The substitution of hydrogen with fluorine in a benzene ring might seem like a minor alteration, but it triggers a cascade of profound changes in the molecule's properties. The high electronegativity of fluorine (3.98 on the Pauling scale) and the strength of the C-F bond (the strongest single bond to carbon) are central to these effects.[3]

Key Physicochemical Consequences of Aromatic Fluorination:

-

Metabolic Stability: The robustness of the C-F bond often renders the molecule more resistant to enzymatic degradation, particularly by cytochrome P450 enzymes, thereby prolonging its in vivo half-life.[1][3]

-

Lipophilicity and Bioavailability: The introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1][2]

-

Conformational Control: The steric bulk of fluorine, though modest, can influence the preferred conformation of a molecule, potentially leading to a more favorable binding orientation with its biological target.

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, impacting a drug's solubility and receptor interactions.

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, leading to increased binding affinity.

These unique attributes have led to a surge in the number of fluorinated pharmaceuticals approved by regulatory agencies. In 2018, for instance, 45% of the small-molecule pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) were fluoro-pharmaceuticals.[1][3] Notable examples of blockbuster drugs containing fluorinated benzene rings include Lipitor (atorvastatin), a cholesterol-lowering medication, and a wide array of fluoroquinolone antibiotics.[3]

Synthetic Strategies for the Fluorination of Benzene Derivatives

The synthesis of fluorinated benzene derivatives can be broadly categorized into several key strategies, each with its own set of advantages and challenges. The choice of method often depends on the desired substitution pattern, the electronic nature of the substrate, and the required scale of the synthesis.

Electrophilic Fluorination: Taming the "F+" Synthon

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a reagent that delivers an electrophilic fluorine species ("F+"). This approach is particularly useful for the direct fluorination of arenes and heteroarenes.

Mechanism and Key Reagents:

The mechanism of electrophilic aromatic substitution for fluorination is analogous to other electrophilic aromatic substitutions (e.g., nitration, halogenation). The arene acts as a nucleophile, attacking the electrophilic fluorine source to form a resonance-stabilized carbocation (the sigma complex), which then loses a proton to restore aromaticity.

Common electrophilic fluorinating reagents include N-F compounds where the nitrogen atom is attached to electron-withdrawing groups, which polarizes the N-F bond and increases the electrophilicity of the fluorine atom.[5]

-